

Structural Verification of 3-(2-Pyridyl)propanamide: A Comparative NMR Guide

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Compound of Interest

Compound Name: 3-(2-Pyridyl)propanamide

CAS No.: 84199-91-7

Cat. No.: B3031897

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Executive Summary & Application Scope

3-(2-Pyridyl)propanamide is a critical intermediate often formed via the controlled hydrolysis of 3-(2-pyridyl)propanenitrile. In drug development, distinguishing this primary amide from its starting material (nitrile) and its over-hydrolysis byproduct (3-(2-pyridyl)propanoic acid) is a common analytical challenge.

This guide provides a comparative spectral analysis to facilitate rapid "Go/No-Go" decisions during synthesis. It focuses on the diagnostic chemical shifts of the ethyl linker (

) and the labile amide protons, which serve as the primary indicators of reaction progress.

Comparative Chemical Shift Data

The following table contrasts the target amide with its immediate precursor (Nitrile) and potential impurity (Acid).

- Solvent: DMSO-

(Recommended for amide proton detection).

- Frequency: 400 MHz (Typical).[1]

Proton Assignment	Target: Propanamide (ngcontent-ng-c1989010908=" "_nghost-ng-c2193002942=" " class="inline ng-star-inserted"> ppm)	Precursor: Nitrile (ppm)	Impurity: Acid (ppm)	Diagnostic Feature
Amide/Acid H	6.80 & 7.40 (br s, 2H)	Absent	~12.1 (br s, 1H)	Primary Check: Two broad singlets confirm Amide; one downfield (>12) confirms Acid.[2]
Py-H6 (Ortho)	8.45 – 8.50 (d)	8.50 – 8.55 (d)	8.45 – 8.50 (d)	Minimal change; confirms 2-subst. pyridine integrity.
Py-H4 (Para)	7.65 – 7.70 (td)	7.75 – 7.80 (td)	7.65 – 7.70 (td)	Nitrile is slightly more electron-withdrawing, deshielding ring protons.
Py-H3 (Meta)	7.20 – 7.25 (d)	7.30 – 7.35 (d)	7.20 – 7.25 (d)	Overlaps often occur here.
Py-H5 (Meta)	7.15 – 7.20 (ddd)	7.25 – 7.30 (ddd)	7.15 – 7.20 (ddd)	Distinct "roofing" effect with H4.
-CH (to Py)	2.95 – 3.05 (t)	3.05 – 3.15 (t)	2.90 – 3.00 (t)	Nitrile pulls this triplet downfield relative to amide/acid.

-CH	2.45 – 2.55 (t)	2.85 – 2.95 (t)	2.60 – 2.70 (t)	Secondary
(to CO)				Check: Large shift upfield when CN CONH

“

Note: Chemical shifts are referenced to TMS (0.00 ppm). Values may fluctuate

0.05 ppm depending on concentration and water content in DMSO.

Structural Analysis & Assignments

3.1 The Pyridine Ring System

The 2-substituted pyridine ring exhibits a characteristic ABCD spin system. Unlike 3- or 4-substituted isomers, the H-6 proton (adjacent to nitrogen) is distinctively deshielded (~8.5 ppm) and appears as a doublet.

- Differentiation from 3-Isomer: If the product were the regioisomer 3-(3-pyridyl)propanamide, the H-2 proton would appear as a singlet (or fine doublet) further downfield (~8.4–8.6 ppm), and the splitting pattern would change significantly.

3.2 The Ethyl Linker (-CH

CH

-)

This chain connects the aromatic ring to the functional group.

- -Methylene (

~3.00): Resonates as a triplet (Hz). It is deshielded by the aromatic ring current.

- -Methylene (

~2.50): Resonates as a triplet. Its position is highly sensitive to the functional group (CN vs. CONH

vs. COOH).

- The "Nitrile Shift": In the precursor, this signal is at ~2.90 ppm. The conversion to amide causes a distinct upfield shift of ~0.4 ppm, moving it to ~2.50 ppm (often overlapping with the DMSO solvent residual peak at 2.50 ppm—Caution required).

3.3 The Amide Protons (-CONH

)

In DMSO-

, primary amides typically show two non-equivalent protons due to restricted rotation around the C-N bond.

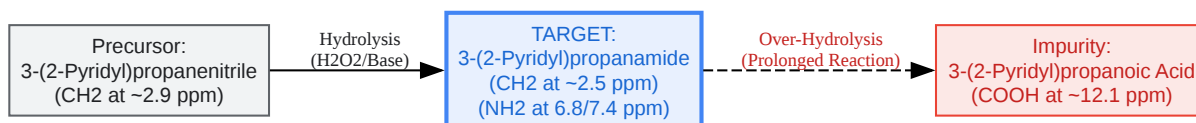
- Proton A (~7.4 ppm):trans to the carbonyl oxygen (more deshielded).
- Proton B (~6.8 ppm):cis to the carbonyl oxygen (more shielded).
- Solvent Effect: In CDCl

, these protons often merge into a single broad hump or are invisible due to exchange/broadening. DMSO is mandatory for confirmation.

Visual Workflows

4.1 Synthesis & Monitoring Pathway

This diagram illustrates the chemical transformation and the corresponding NMR shifts to track.

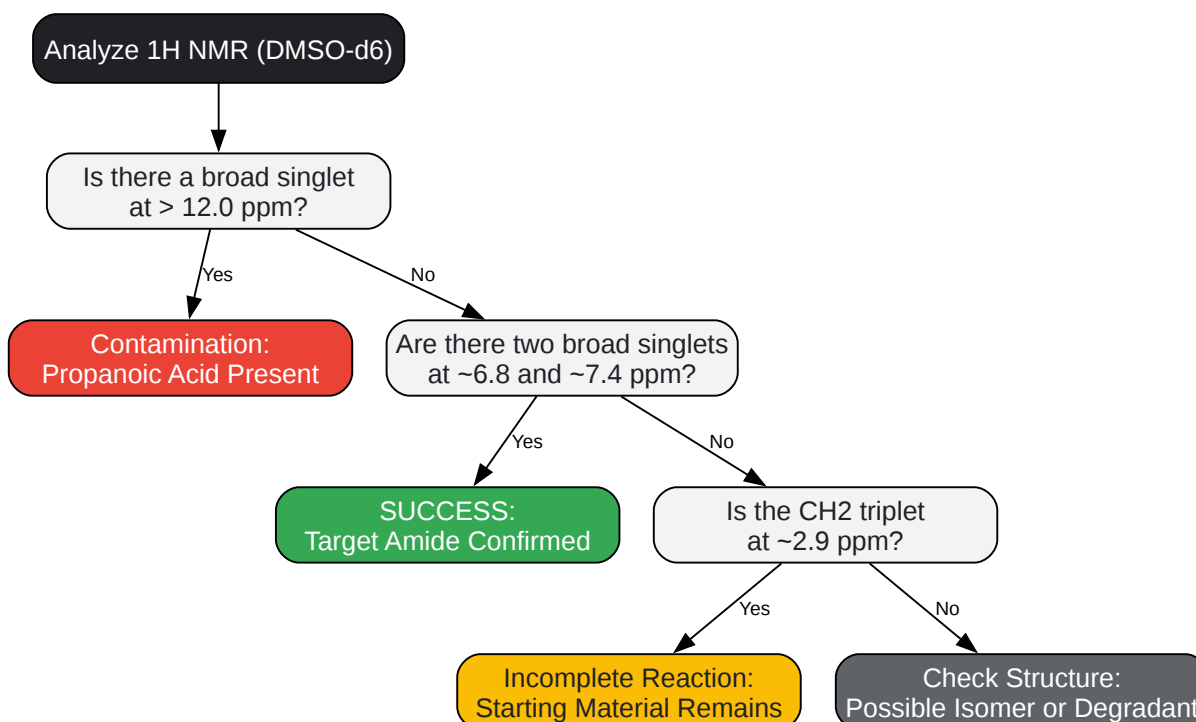


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Caption: Step-wise monitoring of the ethyl linker shifts during hydrolysis.

4.2 NMR Decision Tree

Use this logic flow to interpret your spectrum rapidly.



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Caption: Logical flowchart for distinguishing the target amide from common reaction byproducts.

Experimental Protocol: Sample Preparation

To ensure high-resolution data and avoid solvent overlap issues (specifically the

-CH

triplet near the DMSO peak), follow this protocol:

- Isolation: Ensure the crude solid is dried thoroughly under high vacuum to remove water. Water peaks in DMSO can broaden amide signals.
- Solvent Choice: Use DMSO-
(99.9% D).
 - Why? CDCl₃
often leads to amide proton exchange or broadening, making the "CheckNH" step in the decision tree impossible.
- Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
 - Tip: If the
-CH
triplet (~2.55 ppm) is obscured by the DMSO quintet (2.50 ppm), add a drop of D
O. This will exchange the amide protons (making them disappear) but may shift the water peak away from the region of interest. Alternatively, acquire a COSY spectrum to confirm the connectivity of the 3.05 ppm triplet to the obscured 2.55 ppm signal.

References

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